molecular formula C6H11O3P B3050103 Bis(prop-2-enyl) hydrogen phosphite CAS No. 23679-20-1

Bis(prop-2-enyl) hydrogen phosphite

Cat. No.: B3050103
CAS No.: 23679-20-1
M. Wt: 162.12 g/mol
InChI Key: OXLDKMFHLBAHLV-UHFFFAOYSA-N
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Description

Bis(prop-2-enyl) hydrogen phosphite: is an organophosphorus compound with the molecular formula C6H11O3P It is a phosphite ester, which means it contains a phosphorus atom bonded to three oxygen atoms, one of which is part of a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(prop-2-enyl) hydrogen phosphite typically involves the reaction of phosphorus trichloride with prop-2-en-1-ol in the presence of a base. The reaction proceeds as follows:

    Reaction with Prop-2-en-1-ol: Phosphorus trichloride reacts with prop-2-en-1-ol to form bis(prop-2-enyl) phosphite and hydrogen chloride.

    Neutralization: The hydrogen chloride formed is neutralized by a base, such as triethylamine, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Bis(prop-2-enyl) hydrogen phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form bis(prop-2-enyl) phosphate.

    Hydrolysis: It undergoes hydrolysis to produce phosphorous acid and prop-2-en-1-ol.

    Substitution: It can participate in substitution reactions where the prop-2-enyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Bis(prop-2-enyl) phosphate.

    Hydrolysis: Phosphorous acid and prop-2-en-1-ol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(prop-2-enyl) hydrogen phosphite is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It serves as a precursor for the synthesis of various phosphates and phosphonates.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry. Its interactions with biological molecules are of interest for developing new biochemical tools.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antioxidant and in the development of novel drugs. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In industrial applications, this compound is used as a stabilizer for polymers and as an additive in lubricants. Its antioxidant properties help prevent the degradation of materials during processing and use.

Mechanism of Action

Mechanism of Action: The mechanism by which bis(prop-2-enyl) hydrogen phosphite exerts its effects involves its ability to donate electrons and interact with reactive species. As an antioxidant, it decomposes hydroperoxides and neutralizes free radicals, thereby preventing oxidative damage. The compound’s reactivity is influenced by the electron-donating properties of the prop-2-enyl groups and the phosphorus atom.

Molecular Targets and Pathways: this compound targets reactive oxygen species and other electrophilic compounds. It participates in redox reactions, contributing to the stabilization of polymers and other materials. In biological systems, it may interact with enzymes and other proteins, modulating their activity.

Comparison with Similar Compounds

    Diethyl allyl phosphate: Similar in structure but contains ethyl groups instead of prop-2-enyl groups.

    Triphenyl phosphite: Contains phenyl groups instead of prop-2-enyl groups.

    Dimethyl phosphite: Contains methyl groups instead of prop-2-enyl groups.

Uniqueness: Bis(prop-2-enyl) hydrogen phosphite is unique due to the presence of prop-2-enyl groups, which confer specific reactivity and properties

Properties

IUPAC Name

bis(prop-2-enyl) hydrogen phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O3P/c1-3-5-8-10(7)9-6-4-2/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLDKMFHLBAHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOP(O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325598
Record name bis(prop-2-enyl) hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23679-20-1
Record name bis(prop-2-enyl) hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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